4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Methoxylation: Introduction of the methoxy group at the 6-position of the benzo[d]thiazole ring can be done via methylation using methyl iodide and a base such as potassium carbonate.
Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst like pyridine.
Formation of the Benzamide: The final step involves coupling the acetylated benzo[d]thiazole with 2-pyridinemethanamine and benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide or pyridine moieties, potentially converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: Products may include 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzoic acid.
Reduction: Products may include 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzylamine.
Substitution: Products may include 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-nitrobenzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug discovery.
Medicine
Medicinally, 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The pathways involved would vary based on the biological target, potentially affecting signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the methoxy group, which may affect its binding affinity and specificity.
4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: The position of the nitrogen in the pyridine ring is different, potentially altering its chemical properties and biological activity.
4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzoic acid: The benzamide group is replaced with a carboxylic acid, which could significantly change its reactivity and solubility.
Uniqueness
The unique combination of functional groups in 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide provides it with distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-acetyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15(27)16-6-8-17(9-7-16)22(28)26(14-18-5-3-4-12-24-18)23-25-20-11-10-19(29-2)13-21(20)30-23/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZMSLVUNFUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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